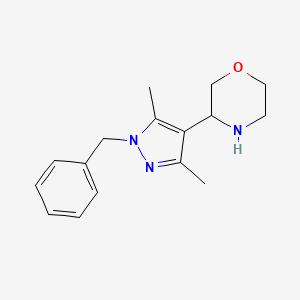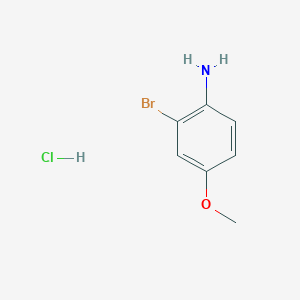
2-Bromo-4-methoxyaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methoxyaniline hydrochloride is a chemical compound with the CAS Number: 1774893-42-3 . It has a molecular weight of 238.51 .
Molecular Structure Analysis
The linear formula of 2-Bromo-4-methoxyaniline hydrochloride is C7H9BrClNO . The InChI code is 1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-Bromo-4-methoxyaniline hydrochloride has been utilized in various chemical syntheses and reactions, demonstrating its versatility as a chemical reagent. A notable application involves its synthesis in ionic liquid, showcasing a high yield and purity, which emphasizes the efficiency of using ionic liquids for organic syntheses (Ding Yu-fei, 2011). This method offers advantages such as simplicity, environmental friendliness, and the reusability of the ionic liquid. Furthermore, 2-Bromo-4-methoxyaniline serves as a precursor in the synthesis of heterocyclic compounds, including quinolin-6-ols, through Skraup-type synthesis using 2,2,3-Tribromopropanal, highlighting its role in generating intermediates for further chemical transformations (C. Lamberth et al., 2014).
Environmental and Material Sciences
In environmental science, research focusing on the oxidative degradation of methoxyanilines reveals the potential of Fenton-like oxidation processes for treating wastewater containing toxic methoxyaniline compounds. This study underscores the significance of advanced oxidation processes in mitigating environmental pollutants and improving water quality (N. Chaturvedi & S. Katoch, 2020).
Corrosion Inhibition
The compound's derivative has been explored as a corrosion inhibitor, specifically for protecting zinc metal in hydrochloric acid solutions. This application demonstrates the potential of bromo-methoxyaniline derivatives in industrial applications to prevent metal corrosion, thus extending the lifespan of metal components and infrastructure (Noora Assad et al., 2015).
Photodynamic Therapy and Photophysical Properties
Furthermore, derivatives of 2-Bromo-4-methoxyaniline have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis of novel hetero annulated carbazoles with significant antitumor activity emphasizes the role of 2-Bromo-4-methoxyaniline derivatives in medicinal chemistry and their potential impact on developing new therapeutic agents (Karunanidhi Murali et al., 2017).
Propiedades
IUPAC Name |
2-bromo-4-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQGCYSNWCTMLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxyaniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

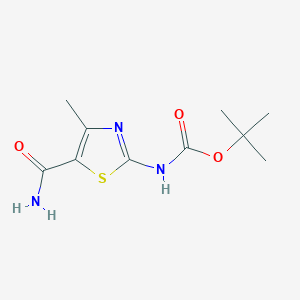
![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)
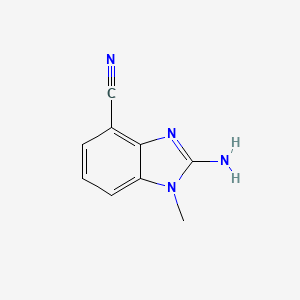
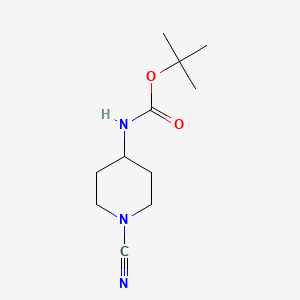


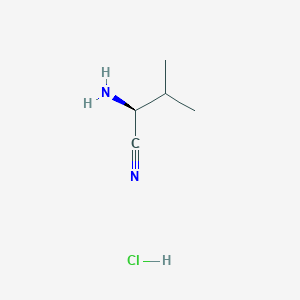
![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)

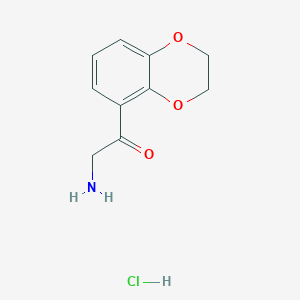
![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)

